N-乙酰基-N-2-联苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N-acetyl-N-2-biphenylylacetamide involves complex chemical reactions and catalytic systems. For instance, the one-pot synthesis of N-(4-hydroxyphenyl)acetamide, a related compound, using reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, is a noteworthy process. This method demonstrates a selective and efficient approach to synthesizing acetamide derivatives, emphasizing the importance of catalysts, solvents, and reaction conditions in achieving high selectivity and yield (Vavasori, Capponi, & Ronchin, 2023).

Molecular Structure Analysis

Molecular structure analysis plays a crucial role in understanding the properties and reactivity of compounds like N-acetyl-N-2-biphenylylacetamide. The crystal structure analysis and spectroscopic techniques provide detailed insights into the arrangement of atoms, molecular geometry, and intermolecular interactions. For example, the synthesis and structural elucidation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide reveal its orthorhombic crystal system and intermolecular hydrogen bonds, highlighting the impact of molecular structure on its chemical behavior and stability (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-acetyl-N-2-biphenylylacetamide and its derivatives are diverse, ranging from hydroformylation to acetylation and beyond. These reactions not only expand the compound's utility but also provide pathways for the synthesis of bioactive molecules and intermediates for further chemical transformations. For example, the regioselective dibromohydration of N-(2-alkynylaryl)acetamide demonstrates the versatility of these compounds in organic synthesis, offering new approaches to functionalized acetamide derivatives (Qiu, Li, Ma, & Zhou, 2017).

Physical Properties Analysis

The physical properties of N-acetyl-N-2-biphenylylacetamide, such as solubility, melting point, and crystal structure, are essential for its application and handling. These properties are influenced by the compound's molecular structure and intermolecular forces. Studies on related compounds, like N-(2-Methylphenyl)acetamide, provide insights into how slight variations in molecular structure can affect these physical properties, offering guidance for the development and optimization of N-acetyl-N-2-biphenylylacetamide for specific applications (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of N-acetyl-N-2-biphenylylacetamide, including reactivity, stability, and interaction with various reagents, are critical for its functionalization and application in different domains. The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase exemplifies the innovative approaches to modifying acetamide derivatives, showcasing the importance of understanding these chemical properties for the design of efficient and selective synthetic routes (Magadum & Yadav, 2018).

科学研究应用

治疗和毒理学见解

N-乙酰基-N-2-联苯基乙酰胺,在文献中通常通过其代谢物或类似物(如对乙酰氨基酚或扑热息痛)来提及,一直是其治疗应用和毒理学效应广泛研究的重点。该化合物作为镇痛和解热剂的主要用途突显了其在临床环境中的重要性。然而,研究范围超出了其传统用途,探索了作用机制、代谢途径和过量服用带来的影响,既突出了治疗益处,也突出了肝毒性的风险。

代谢途径和药代动力学

对乙酰氨基酚的代谢涉及复杂的途径,将药物转化为各种代谢物,其中一些有毒,并在过量服用时导致肝损伤。由Mazaleuskaya 等人(2015 年)进行的研究全面概述了这些代谢过程,强调了 N-乙酰基对苯醌亚胺 (NAPQI) 在对乙酰氨基酚诱导的肝毒性中的作用。对药代动力学(尤其是在老年人等特殊人群中)的进一步研究有助于更深入地了解药物在体内的行为,正如Liukas 等人(2011 年)所讨论的那样。

肝毒性机制和治疗干预

对乙酰氨基酚过量服用的肝毒性作用,主要是通过有毒代谢物 NAPQI,促进了对肝损伤机制和潜在治疗干预措施的研究。像Badmann 等人(2011 年)这样的研究探讨了对乙酰氨基酚诱导的肝损伤所涉及的细胞途径,突出了细胞凋亡和炎症的作用。N-乙酰半胱氨酸等化合物在减轻肝毒性方面的治疗潜力已得到充分证明,为过量服用病例的有效治疗策略提供了见解Millea (2009)。

解毒剂研究和临床试验

鉴于对乙酰氨基酚的广泛使用及其过量服用相关的风险,研究还集中于识别毒性生物标志物和评估解毒剂的疗效。由国家毒理学研究中心 (NCTR) 协调的临床研究旨在提高对对乙酰氨基酚毒性的理解,并为经历过量服用的患者开发更有效的治疗方法Akrodou (2021)。

环境和替代应用

除了其临床用途外,对对乙酰氨基酚的研究还扩展到环境研究和替代治疗应用中。例如,对乙酰氨基酚在水体中的存在及其对水生生物的影响已被调查,反映了药物污染物的更广泛的环境影响Parolini 等人(2010 年)。

未来方向

While specific future directions for “N-acetyl-N-2-biphenylylacetamide” are not available, related compounds such as N-acetylcysteine have been proposed for various applications, including as a treatment for autoimmune diseases , and in the formulation of nanoparticles to increase anti-inflammatory activities .

属性

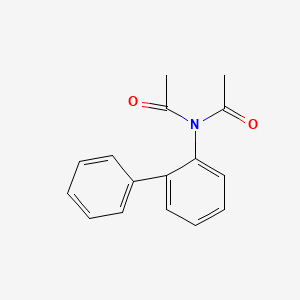

IUPAC Name |

N-acetyl-N-(2-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-12(18)17(13(2)19)16-11-7-6-10-15(16)14-8-4-3-5-9-14/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVXZTHSGHCFRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1C2=CC=CC=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acetyl-N-(biphenyl-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5543771.png)

![4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5543789.png)

![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543798.png)

![2-[(3,5-dichlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5543806.png)

![4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5543826.png)

![(1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543830.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5543837.png)

![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543846.png)

![4-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile](/img/structure/B5543864.png)

![4-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543867.png)

![3-ethyl-6-[(3aR*,4R*,7S*,7aS*)-octahydro-2H-4,7-epoxyisoindol-2-ylcarbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5543875.png)